7-hydroxy-N'-[(E)-1H-indol-3-ylmethylidene]-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide
Overview
Description
7-hydroxy-N'-[(E)-1H-indol-3-ylmethylidene]-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide is a useful research compound. Its molecular formula is C22H18N4O3 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-hydroxy-N'-[(E)-1H-indol-3-ylmethylidene]-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-hydroxy-N'-[(E)-1H-indol-3-ylmethylidene]-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quinolones are a type of chemical compound that have various applications in the field of medicine and drug research . They are known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development . Many publications have dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
The synthesis of quinolones involves various methods, one of which is the reaction of anilines using malonic acid equivalents . Other methods include the reaction of anthranilic acid derivatives or alternatively by hydrolysis of 4-amino-2-quinolones or 2-amino-4-hydroxyquinolines .
Quinolones have been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities . They have also been used in the synthesis of fused ring systems .
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Pharmaceutical Research
- Quinolones and indole derivatives are known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development .
- They are essential and efficient chemical precursors for generating biologically active structures .
- The indole nucleus has exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors and anti-HIV activities .
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Synthesis of Heterocyclic Derivatives
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Multicomponent Reactions (MCRs)
- 1H-Indole-3-carbaldehyde and its derivatives are used in inherently sustainable multicomponent reactions .
- MCRs are generally high-yielding, operationally friendly, time- and cost-effective complying with the green chemistry criteria .
- These reactions encompass significant and influential synthetic strategies in medicinal and pharmaceutical chemistry .
-
Pharmaceutical Research
- Quinolones and indole derivatives are known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development .
- They are essential and efficient chemical precursors for generating biologically active structures .
- The indole nucleus has exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors and anti-HIV activities .
-
Synthesis of Heterocyclic Derivatives
-
Multicomponent Reactions (MCRs)
- 1H-Indole-3-carbaldehyde and its derivatives are used in inherently sustainable multicomponent reactions .
- MCRs are generally high-yielding, operationally friendly, time- and cost-effective complying with the green chemistry criteria .
- These reactions encompass significant and influential synthetic strategies in medicinal and pharmaceutical chemistry .
properties
IUPAC Name |
4-hydroxy-N-(1H-indol-3-ylmethylideneamino)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c27-20-16-8-3-5-13-6-4-10-26(19(13)16)22(29)18(20)21(28)25-24-12-14-11-23-17-9-2-1-7-15(14)17/h1-3,5,7-9,11-12,23,27H,4,6,10H2,(H,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJDDOQIOLGJBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NN=CC4=CNC5=CC=CC=C54)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-N'-[(E)-1H-indol-3-ylmethylidene]-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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